3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
CAS No.: 307343-26-6
Cat. No.: VC16398195
Molecular Formula: C13H15NO2S3
Molecular Weight: 313.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307343-26-6 |
|---|---|
| Molecular Formula | C13H15NO2S3 |
| Molecular Weight | 313.5 g/mol |
| IUPAC Name | 3-benzyl-3a-methyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
| Standard InChI | InChI=1S/C13H15NO2S3/c1-13-9-19(15,16)8-11(13)18-12(17)14(13)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
| Standard InChI Key | CAORPIIVSBDHJR-UHFFFAOYSA-N |
| Canonical SMILES | CC12CS(=O)(=O)CC1SC(=S)N2CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Configuration
Heterocyclic Framework and Functional Groups
The compound belongs to the thienothiazole family, characterized by a fused thiophene-thiazole ring system. The core structure consists of a tetrahydrothieno[3,4-d] thiazole scaffold, with a benzyl group at position 3, a methyl group at position 3a, and a thione group at position 2. The 5,5-dioxide modification indicates two sulfonyl oxygen atoms at the 5-positions of the thiazole ring, which significantly influence its electronic properties.
Key structural features include:
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Fused Bicyclic System: The thiophene (five-membered sulfur-containing ring) is fused to a thiazole (five-membered ring with sulfur and nitrogen), creating a rigid bicyclic framework.
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Stereochemical Complexity: The 3a-methyl group introduces chirality, necessitating stereoselective synthesis for enantiopure forms.
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Electron-Withdrawing Sulfonyl Groups: The 5,5-dioxide moiety enhances polarity and stabilizes the molecule through resonance.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming its structure. For example, in related thiazole derivatives, NMR spectra reveal distinct peaks for aromatic protons (δ 7.93–6.29 ppm) and methyl groups (δ 2.26–2.20 ppm) . Similarly, NMR data for analogous compounds show signals corresponding to carbonyl carbons (δ 165.2 ppm) and aromatic systems (δ 149.0–125.4 ppm) . Single-crystal X-ray studies of structurally similar thiazoles confirm planar geometries and bond lengths consistent with conjugated systems .
Synthetic Methodologies and Reaction Optimization
Table 1: Comparative Reaction Conditions for Thiazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Ca(OTf)₂/Bu₄NPF₆, toluene, 120°C, 40 min | 85 | |
| Oxidation | m-CPBA, CH₂Cl₂, 12 h | 81 | |
| Purification | Column chromatography (SiO₂) | – |
Challenges in Stereoselectivity
The 3a-methyl group introduces stereochemical complexity. Kinetic vs. thermodynamic control in cyclization reactions often leads to isomer formation. For instance, in related syntheses, initial kinetic products (e.g., disubstituted alkenes) isomerize to thermodynamically stable trisubstituted alkenes under prolonged heating .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The thione group at position 2 and sulfonyl groups at positions 5 are key reactive sites:
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Thione Reactivity: The sulfur atom in the thione group participates in nucleophilic substitutions, enabling functionalization at position 2.
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Sulfonyl Groups: Electron-withdrawing sulfones direct electrophilic aromatic substitution to meta positions, though steric hindrance from the benzyl group may limit reactivity.
Oxidation and Reduction Pathways
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Reduction: Sodium borohydride (NaBH₄) reduces the thione to a thiol, though this is rarely employed due to sulfone stability.
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Oxidation Resistance: The 5,5-dioxide configuration renders the compound resistant to further oxidation, as seen in analogs where alkenes remain intact despite treatment with m-CPBA .
Applications in Materials Science
Electronic Materials
The conjugated π-system and sulfonyl groups make this compound a candidate for:
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Organic Semiconductors: Charge transport properties are tunable via substituent modification.
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Nonlinear Optical (NLO) Materials: High hyperpolarizability due to electron-deficient sulfonyl groups.
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